N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}-N-(4-piperidinylmethyl)amine
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Overview
Description
{[5-(3-CHLORO-4-FLUOROPHENYL)FURAN-2-YL]METHYL}[(PIPERIDIN-4-YL)METHYL]AMINE is a complex organic compound that features a furan ring substituted with a chlorofluorophenyl group and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(3-CHLORO-4-FLUOROPHENYL)FURAN-2-YL]METHYL}[(PIPERIDIN-4-YL)METHYL]AMINE typically involves multi-step organic reactions. One common route starts with the preparation of the furan ring, followed by the introduction of the chlorofluorophenyl group through electrophilic aromatic substitution. The final step involves the attachment of the piperidine moiety via nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
{[5-(3-CHLORO-4-FLUOROPHENYL)FURAN-2-YL]METHYL}[(PIPERIDIN-4-YL)METHYL]AMINE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would produce an amine.
Scientific Research Applications
{[5-(3-CHLORO-4-FLUOROPHENYL)FURAN-2-YL]METHYL}[(PIPERIDIN-4-YL)METHYL]AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of {[5-(3-CHLORO-4-FLUOROPHENYL)FURAN-2-YL]METHYL}[(PIPERIDIN-4-YL)METHYL]AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Caffeine: An alkaloid with a purine structure, known for its stimulant properties.
Uniqueness
{[5-(3-CHLORO-4-FLUOROPHENYL)FURAN-2-YL]METHYL}[(PIPERIDIN-4-YL)METHYL]AMINE is unique due to its combination of a furan ring, chlorofluorophenyl group, and piperidine moiety. This structural complexity provides it with distinct chemical and biological properties that are not found in simpler compounds like dichloroaniline or caffeine.
Properties
Molecular Formula |
C17H20ClFN2O |
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Molecular Weight |
322.8 g/mol |
IUPAC Name |
N-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl]-1-piperidin-4-ylmethanamine |
InChI |
InChI=1S/C17H20ClFN2O/c18-15-9-13(1-3-16(15)19)17-4-2-14(22-17)11-21-10-12-5-7-20-8-6-12/h1-4,9,12,20-21H,5-8,10-11H2 |
InChI Key |
GQUBZWHJPYMCMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CNCC2=CC=C(O2)C3=CC(=C(C=C3)F)Cl |
Origin of Product |
United States |
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